molecular formula C9H17N3O3 B14692133 N-Acetyl-L-alanyl-N-methyl-L-alaninamide CAS No. 27482-45-7

N-Acetyl-L-alanyl-N-methyl-L-alaninamide

Cat. No.: B14692133
CAS No.: 27482-45-7
M. Wt: 215.25 g/mol
InChI Key: QIVKPXNXCAPCCO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-alanyl-N-methyl-L-alaninamide is a synthetic peptide compound with the molecular formula C12H22N4O4 It is characterized by the presence of acetyl, alanyl, and methyl groups attached to the alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanyl-N-methyl-L-alaninamide typically involves the coupling of N-acetyl-L-alanine with N-methyl-L-alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions. Purification is achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanyl-N-methyl-L-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may result in reduced forms of the compound .

Scientific Research Applications

N-Acetyl-L-alanyl-N-methyl-L-alaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions are often studied using molecular docking and simulation techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-alanyl-N-methyl-L-alaninamide is unique due to its specific combination of acetyl, alanyl, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

27482-45-7

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C9H17N3O3/c1-5(8(14)10-4)12-9(15)6(2)11-7(3)13/h5-6H,1-4H3,(H,10,14)(H,11,13)(H,12,15)/t5-,6-/m0/s1

InChI Key

QIVKPXNXCAPCCO-WDSKDSINSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.